Carbonylhydridotris(triphenylphosphine)rhodium(I)

Catalog No.
S794261
CAS No.
17185-29-4
M.F
C55H46OP3Rh-
M. Wt
918.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbonylhydridotris(triphenylphosphine)rhodium(I)

CAS Number

17185-29-4

Product Name

Carbonylhydridotris(triphenylphosphine)rhodium(I)

IUPAC Name

carbon monoxide;hydride;rhodium;triphenylphosphane

Molecular Formula

C55H46OP3Rh-

Molecular Weight

918.8 g/mol

InChI

InChI=1S/3C18H15P.CO.Rh.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;/h3*1-15H;;;/q;;;;;-1

InChI Key

LNIBUINQDXTYPF-UHFFFAOYSA-N

SMILES

[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh]

Canonical SMILES

[H-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh]

The exact mass of the compound Carbonylhydridotris(triphenylphosphine)rhodium(I) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Carbonylhydridotris(triphenylphosphine)rhodium(I) (CAS: 17185-29-4), commonly denoted as RhH(CO)(PPh3)3, is a premium square-planar Rh(I) homogeneous catalyst fundamentally established as the active species for the hydroformylation of terminal alkenes. Unlike simple rhodium salts or halide-coordinated complexes, this pre-formed complex features both hydride and carbonyl ligands alongside three triphenylphosphine groups, allowing it to immediately enter the catalytic cycle without harsh syngas pre-activation [1]. For industrial and laboratory buyers, procuring this exact compound ensures highly reproducible, low-pressure carbonylation kinetics, making it the definitive benchmark for synthesizing linear aldehydes with exceptional regioselectivity [2].

Substituting RhH(CO)(PPh3)3 with legacy cobalt catalysts like Co2(CO)8 introduces severe process liabilities, specifically the requirement for extreme pressures (>20 MPa) and temperatures (>150 °C) that necessitate expensive high-pressure reactor infrastructure [1]. Conversely, attempting to use the closely related Wilkinson's catalyst (RhCl(PPh3)3) for hydroformylation fails because the strongly bound chloride ligand inhibits the necessary carbon monoxide coordination and hydride transfer steps, rendering it largely inactive for carbonylation[2]. Even substituting with unligated rhodium precursors like Rh(acac)(CO)2 requires the precise, in-situ addition of excess phosphine ligands and a syngas-driven induction period, which introduces batch-to-batch kinetic variability and complicates continuous-flow operations [1].

Operating Pressure and Temperature Reduction vs. Cobalt Catalysts

One of the most significant procurement advantages of RhH(CO)(PPh3)3 is its ability to drive hydroformylation under exceptionally mild conditions. While industrial cobalt-based catalysts like Co2(CO)8 require harsh environments to maintain the active catalytic species, RhH(CO)(PPh3)3 operates efficiently at ambient to moderate conditions [1]. This drastic reduction in required syngas pressure lowers capital expenditure by eliminating the need for specialized high-pressure autoclaves.

Evidence DimensionHydroformylation operating conditions
Target Compound Data<100 °C and 0.1–5 MPa syngas pressure
Comparator Or BaselineCo2(CO)8 (>180 °C and ~20 MPa syngas pressure)
Quantified Difference>15 MPa reduction in required pressure and >80 °C reduction in temperature
ConditionsStandard terminal alkene hydroformylation

Allows hydroformylation to be conducted in standard low-pressure chemical reactors, significantly lowering capital equipment costs and operational hazards.

Exceptional Linear-to-Branched (l:b) Regioselectivity

For applications requiring high yields of linear aldehydes (e.g., plasticizer or surfactant precursors), RhH(CO)(PPh3)3 provides unparalleled regiocontrol compared to baseline cobalt systems. At ambient conditions (25 °C, 1 atm), RhH(CO)(PPh3)3 can achieve a linear-to-branched (l:b) ratio of approximately 20:1 for alk-1-enes[1]. In contrast, standard unmodified cobalt catalysts typically yield much lower ratios, heavily favoring mixed isomers. This high regioselectivity minimizes the formation of unwanted branched byproducts.

Evidence DimensionLinear-to-branched (l:b) aldehyde ratio
Target Compound Data~20:1 l:b ratio at 25 °C and 1 atm
Comparator Or BaselineStandard Co2(CO)8 (typically 3:1 to 4:1 l:b ratio)
Quantified DifferenceUp to 5x higher linear aldehyde selectivity
ConditionsHydroformylation of alk-1-enes at 25 °C

Maximizes the yield of high-value linear aldehydes, directly reducing downstream separation costs and chemical waste.

Elimination of Syngas Induction Period vs. Rh(acac)(CO)2

When utilizing Rh(acac)(CO)2 as a hydroformylation precursor, the system requires the addition of excess triphenylphosphine and an induction period under syngas pressure to generate the active hydridocarbonyl species in situ. Procuring pre-formed RhH(CO)(PPh3)3 bypasses this activation phase entirely, as the critical Rh-H and Rh-CO bonds are already established [1]. This guarantees immediate catalytic turnover and precise 1:3 rhodium-to-phosphine stoichiometry without relying on equilibrium-driven in-situ formation.

Evidence DimensionCatalyst induction and active species formation
Target Compound DataImmediate catalytic turnover (pre-formed active species)
Comparator Or BaselineRh(acac)(CO)2 + PPh3 (requires syngas-driven induction period)
Quantified DifferenceElimination of the in-situ activation phase and stoichiometric uncertainty
ConditionsBatch or continuous-flow hydroformylation at <100 °C

Provides highly reproducible reaction kinetics from t=0, which is critical for continuous-flow pharmaceutical intermediate synthesis and precise kinetic modeling.

Hydroformylation Viability vs. Wilkinson's Catalyst

A common procurement error is the interchange of RhH(CO)(PPh3)3 with Wilkinson's catalyst (RhCl(PPh3)3). While structurally similar, the presence of the chloride ligand in Wilkinson's catalyst strongly inhibits carbon monoxide insertion and hydride transfer [1]. Consequently, RhCl(PPh3)3 is highly effective for hydrogenations but exhibits negligible activity for hydroformylation under standard conditions. RhH(CO)(PPh3)3 is specifically engineered with a labile hydride and CO ligand to facilitate the hydroformylation catalytic cycle.

Evidence DimensionHydroformylation catalytic activity
Target Compound DataHighly active (TOF >150 h^-1 under mild conditions)
Comparator Or BaselineRhCl(PPh3)3 (Negligible hydroformylation activity)
Quantified DifferenceOrders of magnitude higher turnover frequency for carbonylation
ConditionsStandard syngas exposure (CO/H2)

Prevents costly procurement mistakes by ensuring the correct Rh(I) complex is selected specifically for carbonylation rather than hydrogenation workflows.

Low-Pressure Industrial Hydroformylation of Terminal Alkenes

Directly leveraging its ability to operate at <5 MPa syngas pressure and <100 °C, RhH(CO)(PPh3)3 is the premier choice for the synthesis of linear aldehydes from terminal alkenes. It allows facilities to bypass the massive capital costs associated with the >20 MPa high-pressure reactors required for legacy cobalt catalysts, while simultaneously delivering superior linear-to-branched regioselectivity [1].

Continuous-Flow Fine Chemical Synthesis

Because RhH(CO)(PPh3)3 is a pre-formed active species that eliminates the syngas induction period required by precursors like Rh(acac)(CO)2, it is highly suited for continuous-flow microreactor systems. Its immediate catalytic turnover ensures stable, predictable reaction kinetics from the moment the reagents mix, which is essential for maintaining tight quality control in pharmaceutical intermediate production[2].

Mechanistic Benchmarking for Novel Ligand Design

In advanced catalytic research, RhH(CO)(PPh3)3 serves as the universal baseline for evaluating new phosphine, phosphite, or polymer-supported ligands. Because its baseline regioselectivity (e.g., ~2.7 n/i ratio at 50 °C) and turnover frequencies are exhaustively documented, researchers procure this exact compound to provide a reliable, quantitative control when validating the performance of experimental hydroformylation systems [2].

Physical Description

Other Solid

Hydrogen Bond Acceptor Count

2

Exact Mass

918.18165 g/mol

Monoisotopic Mass

918.18165 g/mol

Heavy Atom Count

60

UNII

720P7594ZM

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (81.25%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (81.25%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (10.42%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (10.42%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (81.25%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (10.42%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

17185-29-4

General Manufacturing Information

Miscellaneous Manufacturing
Rhodium, carbonylhydrotris(triphenylphosphine)-, (TB-5-23)-: ACTIVE

Dates

Last modified: 08-15-2023

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